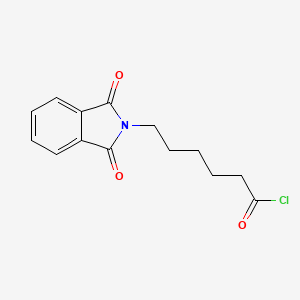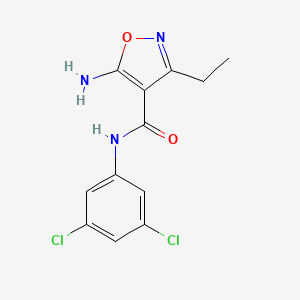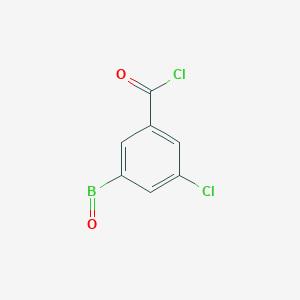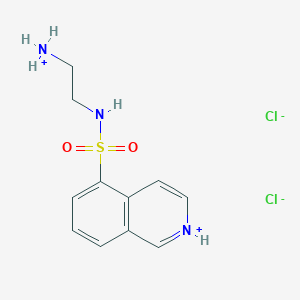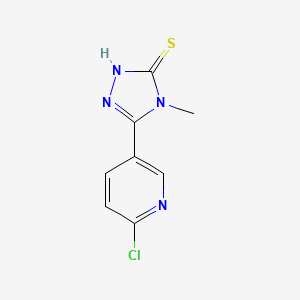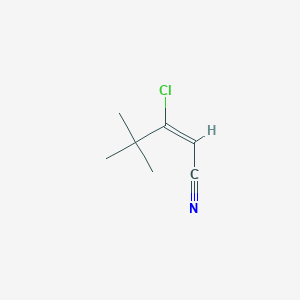
(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile
Overview
Description
(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile is a useful research compound. Its molecular formula is C7H10ClN and its molecular weight is 143.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-chloro-4,4-dimethylpent-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Frontier Orbitals : A study investigated derivatives similar to "(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile", particularly focusing on their photophysical properties and frontier orbitals. The compounds demonstrated strong π-π-interactions in solid state and varied behaviors in solvent polarity and molecular interactions affecting their self-assembly behaviors (Percino et al., 2016).
Dimethylaluminium Derivatives and Their Association : Another study focused on dimethylaluminium derivatives of similar compounds, revealing the formation of dimers and trimers and their reactions with acetic anhydride, leading to the formation of enol acetates (Jeffery et al., 1974).
Emission Variations Due to Crystal Habit and Size : Research on (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, a compound structurally similar to "(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile", showed different emissions in solid state due to variations in crystal morphology, habit, and size (Percino et al., 2017).
Zwitterionic Nature and Donor–π–Acceptor Characteristics : A study explored the zwitterionic nature and donor–π–acceptor properties of a structurally similar compound, providing insights into its low reactivity compared to other derivatives (Jasiński et al., 2016).
Synthetic Applications in Photocycloaddition : Research has been conducted on photocycloaddition reactions involving similar compounds, highlighting their utility in synthetic applications (Margaretha et al., 2007).
Precursors for Synthetic and Biological Compounds : A study identified 5-hydroxypent-2-enenitriles, closely related to "(2Z)-3-chloro-4,4-dimethylpent-2-enenitrile", as precursors for various compounds of synthetic and biological interest (Zhang et al., 2013).
Anti-HIV Activity in Chloro-Dimethyl Carbazole Derivatives : Research on chloro-dimethyl carbazole derivatives, similar in structure, demonstrated anti-HIV activity, indicating potential medicinal applications (Saturnino et al., 2018).
properties
IUPAC Name |
(E)-3-chloro-4,4-dimethylpent-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c1-7(2,3)6(8)4-5-9/h4H,1-3H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVZJFYFJKNOFD-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C\C#N)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyl-3-chloroacrylonitrile | |
CAS RN |
216574-58-2 | |
| Record name | 3-chloro-4,4-dimethylpent-2-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

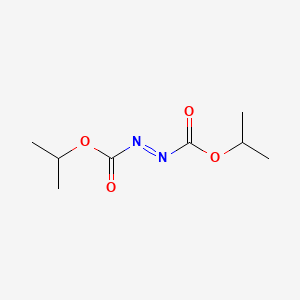
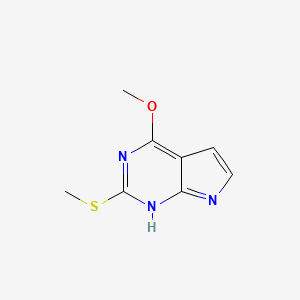
![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/structure/B7766087.png)



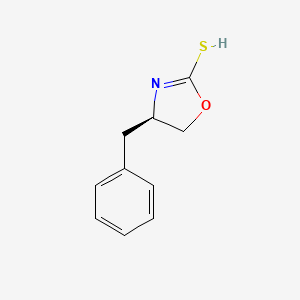
![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B7766115.png)
